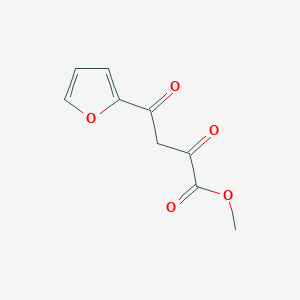

4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester

Description

The exact mass of the compound 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(furan-2-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRDBRKWPFVTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377973 | |

| Record name | 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374063-90-8 | |

| Record name | 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(furan-2-yl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester" synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (IUPAC: methyl 4-(furan-2-yl)-2,4-dioxobutanoate), a valuable α,γ-diketoester intermediate in medicinal and materials chemistry. The described methodology is centered on a robust and efficient crossed Claisen condensation reaction between 2-acetylfuran and dimethyl oxalate. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, summarizes critical process parameters, and outlines essential safety precautions. The synthesis has been designed to be a self-validating system, explaining the causality behind each experimental choice to ensure reproducibility and high yield for researchers, scientists, and professionals in drug development.

Introduction

α,γ-Diketoesters are a class of organic compounds characterized by two ketone functionalities separated by a methylene group, with an adjacent ester group. Their unique structural motif makes them highly versatile precursors for the synthesis of a wide array of complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents.[1] The target molecule of this guide, 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (CAS No: 374063-90-8), incorporates a furan ring, a common scaffold in biologically active compounds.[2]

The objective of this document is to provide a detailed and reliable protocol for the synthesis of this compound. The chosen synthetic strategy is the crossed Claisen condensation, a powerful carbon-carbon bond-forming reaction. This method is particularly well-suited for this target due to the specific reactivity of the selected starting materials.[3]

The Synthetic Principle: Crossed Claisen Condensation

The Claisen condensation is a condensation reaction between two esters or an ester and a ketone in the presence of a strong base, resulting in a β-keto ester or a β-diketone, respectively.[4][5] The "crossed" or "mixed" variant of this reaction involves two different carbonyl partners.

Rationale for Method Selection

A successful crossed Claisen condensation hinges on preventing a mixture of products that can arise from self-condensation of both reactants. The reaction is most effective when one of the carbonyl partners is incapable of forming an enolate.[6][7] This synthesis protocol leverages this principle by pairing:

-

2-Acetylfuran : A ketone possessing acidic α-hydrogens on its methyl group, allowing it to be deprotonated by a strong base to form a nucleophilic enolate.[2]

-

Dimethyl Oxalate : An ester that lacks α-hydrogens and therefore cannot self-condense. It serves exclusively as the electrophilic acceptor for the ketone enolate.[1][3]

This strategic pairing directs the reaction toward a single primary product, maximizing yield and simplifying purification. Sodium methoxide is selected as the base because its methoxide anion matches the alkoxy group of the ester, thereby preventing transesterification side reactions.[8][9]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism, driven to completion by the formation of a highly stabilized enolate of the final product.[1]

-

Enolate Formation : Sodium methoxide abstracts an acidic α-proton from 2-acetylfuran to form a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate.

-

Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate.

-

Elimination of Leaving Group : The intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group (CH₃O⁻).

-

Irreversible Deprotonation : The resulting product, an α,γ-diketoester, has highly acidic protons on the central methylene group (between the two carbonyls). The methoxide base rapidly and irreversibly deprotonates this position, forming a stable sodium enolate. This final deprotonation step is the thermodynamic driving force that shifts the equilibrium towards the product.

-

Acidic Workup : A final protonation step during acidic workup neutralizes the enolate to yield the final 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester.

Caption: Workflow of the Crossed Claisen Condensation.

Detailed Synthesis Protocol

This protocol describes the synthesis on a laboratory scale. All operations involving sodium methoxide should be conducted under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity | Notes |

| 2-Acetylfuran | 1192-62-7 | 110.11 | 1.0 | 11.01 g (0.10 mol) | Purity >98% |

| Dimethyl Oxalate | 553-90-2 | 118.09 | 1.1 | 12.99 g (0.11 mol) | Purity >99% |

| Sodium Methoxide | 124-41-4 | 54.02 | 1.1 | 5.94 g (0.11 mol) | Or prepare fresh from sodium |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | - | 200 mL | Solvent, <0.005% water |

| Diethyl Ether | 60-29-7 | 74.12 | - | As needed | For extraction |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | As needed | For workup |

| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | - | As needed | For workup |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | As needed | For drying |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (or inert gas inlet)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Preparation of Base: In the 500 mL three-neck flask equipped with a stirrer, condenser, and dropping funnel, add 150 mL of anhydrous methanol. Carefully add sodium methoxide (5.94 g, 0.11 mol) portion-wise while stirring. Alternative: If using sodium metal, add 2.53 g (0.11 mol) of freshly cut sodium metal in small pieces to the methanol and allow it to react completely until all sodium has dissolved. This reaction is highly exothermic; use an ice bath to control the temperature.

-

Reactant Addition: Once the sodium methoxide solution has cooled to room temperature, add 2-acetylfuran (11.01 g, 0.10 mol) dropwise via the dropping funnel over 10 minutes.

-

Addition of Electrophile: In a separate beaker, dissolve dimethyl oxalate (12.99 g, 0.11 mol) in 50 mL of anhydrous methanol. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Maintain the reaction temperature below 30°C using an ice bath if necessary.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight). A precipitate of the sodium salt of the product may form.[8]

-

Quenching and Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 100 mL of cold water.

-

Acidification: Acidify the mixture to a pH of ~2 by the slow, dropwise addition of concentrated hydrochloric acid while stirring vigorously in the ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic extracts and wash them sequentially with water (1 x 50 mL) and saturated sodium chloride solution (brine) (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product, a yellow oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like a benzene-hexane mixture.[8]

Process Parameters and Data Summary

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Ketone:Ester:Base) | 1 : 1.1 : 1.1 | A slight excess of the ester and base ensures complete consumption of the limiting ketone. |

| Solvent | Anhydrous Methanol | Prevents hydrolysis of esters and base; compatible with sodium methoxide. |

| Reaction Temperature | 20-30°C | Mild conditions are sufficient for the condensation and minimize side reactions. |

| Reaction Time | 12-16 hours | Allows the reaction to proceed to completion. |

| Workup pH | ~2 | Ensures complete protonation of the product enolate to yield the neutral diketoester. |

| Expected Yield | 80-90% | This reaction is generally high-yielding.[8] |

Safety and Handling Precautions

-

Sodium Methoxide/Sodium Metal: Highly corrosive and water-reactive. Sodium metal is flammable in air and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact. Work in a well-ventilated fume hood.

-

Dimethyl Oxalate: Toxic upon ingestion or inhalation. Handle with care.

-

Hydrochloric Acid: Highly corrosive. Handle in a fume hood and wear acid-resistant gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The crossed Claisen condensation offers a direct, efficient, and high-yielding pathway for the synthesis of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester. By carefully selecting reactants where one partner cannot form an enolate and using a non-interfering base, the reaction demonstrates high selectivity for the desired product. The protocol described herein is robust and scalable, providing researchers with a reliable method to access this valuable synthetic intermediate for further applications in chemical and pharmaceutical development.

References

-

University of Calgary. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]

-

Royals, E. E. (1945). The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society, 67(9), 1508–1509. Available at: [Link]

-

American Chemical Society. (n.d.). The Use of Sodium Methoxide in the Claisen Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, March 3). Claisen Condensation - EASY!. YouTube. Retrieved from [Link]

-

Dr Sapna Gupta. (2020, August 2). 20 6 ClaisenReaction 1. YouTube. Retrieved from [Link]

-

Wamser, C. C. (n.d.). Chapter 21 notes. Portland State University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Elsevier Ltd. (20XX). Synthesis of a C-7 Pd-glycosyl-donor via the base promoted alkylative CO2 trapping with 2-acetylfuran. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester | 374063-90-8 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 5. youtube.com [youtube.com]

- 6. Chapter 21 notes [web.pdx.edu]

- 7. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. m.youtube.com [m.youtube.com]

physicochemical properties of "4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(furan-2-yl)-2,4-dioxobutanoate

Introduction

Methyl 4-(furan-2-yl)-2,4-dioxobutanoate, a furan derivative classified as an α,γ-diketo ester, represents a class of organic compounds with significant potential in medicinal chemistry and drug discovery.[1] The presence of the furan ring, an electron-rich heterocycle, combined with a 1,3-dicarbonyl system, imparts unique reactivity and potential for biological activity.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed, field-proven methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking a practical understanding of this versatile synthetic intermediate.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing factors from reaction kinetics to bioavailability. The following table summarizes the known and predicted properties of methyl 4-(furan-2-yl)-2,4-dioxobutanoate.

| Property | Value | Source |

| IUPAC Name | methyl 4-(furan-2-yl)-2,4-dioxobutanoate | [1][2] |

| CAS Number | 374063-90-8 | [2] |

| Molecular Formula | C9H8O5 | [2] |

| Molecular Weight | 196.16 g/mol | [3][4] |

| Boiling Point (Predicted) | 314.6°C at 760 mmHg | [3] |

| Density (Predicted) | 1.328 g/cm³ | [3] |

| Refractive Index (Predicted) | 1.487 | [3] |

| Flash Point (Predicted) | 144.1°C | [3] |

Experimental Determination of Physicochemical Properties

The following sections detail robust protocols for the experimental determination of key physicochemical properties. The causality behind experimental choices is emphasized to ensure methodological soundness.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.

This protocol utilizes a standard melting point apparatus, a reliable method for determining the melting range of a solid organic compound.[6][7]

-

Sample Preparation: A small amount of finely powdered methyl 4-(furan-2-yl)-2,4-dioxobutanoate is introduced into a capillary tube, which is then sealed at one end.[7] The sample is packed to a height of approximately 3 mm by gently tapping the tube.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[8]

-

Heating and Observation: The sample is heated at a controlled rate.[6] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement with a heating rate of about 1-2°C per minute near the expected melting point.[6]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[8]

Solubility Profile

Determining the solubility of a compound in various solvents is crucial for purification, formulation, and understanding its behavior in biological systems.[9] The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[10]

This protocol provides a systematic approach to determining the solubility of methyl 4-(furan-2-yl)-2,4-dioxobutanoate in a range of common solvents.[11][12]

-

Initial Solvent Screening (Water): To a test tube containing approximately 25 mg of the compound, add 0.75 mL of water in portions, shaking vigorously after each addition.[11] Observe for complete dissolution.

-

Acid-Base Solubility: If the compound is insoluble in water, its solubility in acidic and basic solutions is tested to identify potential acidic or basic functional groups.[12]

-

5% Aqueous NaOH: Add 0.75 mL of 5% NaOH solution to a fresh sample. Solubility indicates an acidic functional group.

-

5% Aqueous NaHCO3: Add 0.75 mL of 5% NaHCO3 solution to a fresh sample. Solubility suggests a strongly acidic functional group like a carboxylic acid.

-

5% Aqueous HCl: Add 0.75 mL of 5% HCl solution to a fresh sample. Solubility indicates a basic functional group, such as an amine.[12]

-

-

Organic Solvent Screening: Test the solubility in common organic solvents like ethanol, acetone, and hexane to assess its polarity.[13]

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for confirming the chemical structure and assessing the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. [14][15][16][17][18]

-

¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [19][20]It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. [21][22][23]The peak with the highest mass-to-charge ratio in the mass spectrum typically corresponds to the molecular ion (M+), which provides the molecular weight of the compound. [21][22]

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. [24]Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of organic compounds. [25][26]In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. [25]The purity of a compound can be determined by the presence of a single major peak in the chromatogram. The retention time is a characteristic property of a compound under specific chromatographic conditions. [27][28]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of methyl 4-(furan-2-yl)-2,4-dioxobutanoate and the experimental methodologies for their determination. A thorough characterization of these properties is a prerequisite for the successful application of this compound in synthetic chemistry and drug development. The protocols and theoretical background presented herein are intended to serve as a valuable resource for researchers in the field.

References

Sources

- 1. 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester | 374063-90-8 | Benchchem [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. echemi.com [echemi.com]

- 4. 4-(5-Methyl-2-furyl)-2,4-dioxo-butanoic acid | C9H8O5 | CID 510840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. quora.com [quora.com]

- 14. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]

- 15. jchps.com [jchps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 20. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 21. tutorchase.com [tutorchase.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 24. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 25. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 28. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (CAS 374063-90-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (CAS 374063-90-8), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, characteristic reactivity, and explores its potential applications, particularly in drug discovery. The guide is intended to be a valuable resource for researchers and professionals working with furan derivatives and diketo esters, providing both theoretical insights and practical methodologies.

Introduction and Significance

4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester is a bifunctional molecule that incorporates both a furan ring and a β-dicarbonyl moiety. The furan ring is a common scaffold in a multitude of biologically active compounds, contributing to a range of pharmacological effects including antimicrobial, anti-inflammatory, and antitumor activities.[1][2][3][4][5][6][7] The 1,3-diketoester functionality is a highly versatile synthetic intermediate, known for its ability to participate in a wide array of chemical transformations to form more complex molecular architectures.[8] The combination of these two pharmacologically relevant moieties in a single molecule makes 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester a compound of considerable interest for the development of novel therapeutic agents and functional materials.

Chemical Identity and Physicochemical Properties

This section details the fundamental chemical and physical characteristics of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester.

| Property | Value | Reference |

| CAS Number | 374063-90-8 | [9] |

| Molecular Formula | C₉H₈O₅ | [10] |

| Molecular Weight | 196.16 g/mol | [10] |

| IUPAC Name | methyl 4-(furan-2-yl)-2,4-dioxobutanoate | [9] |

| Synonyms | 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester, Methyl 4-(2-furyl)-2,4-dioxobutanoate | [11] |

| Appearance | White crystalline powder (predicted) | [12] |

| Boiling Point | 314.6 °C at 760 mmHg | [10] |

| Density | 1.328 g/cm³ | [10] |

| Flash Point | 144.1 °C | [10] |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols.[13][14] | N/A |

| Melting Point | 48-54 °C (for the related compound 4-(4-Bromo-phenyl)-4-oxo-butyric acid methyl ester) | [12] |

Chemical Structure:

Caption: Chemical structure of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester.

Synthesis Methodology: A Step-by-Step Protocol

The primary synthetic route to 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester is a Claisen condensation reaction between 2-acetylfuran and a dialkyl oxalate, such as diethyl oxalate, in the presence of a strong base like sodium methoxide.[11]

Reaction Principle

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. In this specific synthesis, the α-proton of 2-acetylfuran is deprotonated by the base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.

Detailed Experimental Protocol

Materials:

-

2-Acetylfuran

-

Diethyl oxalate

-

Sodium methoxide

-

Anhydrous diethyl ether (or THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium methoxide (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of 2-acetylfuran (1 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous diethyl ether.

-

Reaction: Add the solution from the dropping funnel dropwise to the cooled sodium methoxide suspension with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Work-up:

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester as a solid.

Reactivity and Chemical Behavior

The chemical reactivity of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester is dictated by the interplay of its furan ring and the 1,3-dicarbonyl system.

Keto-Enol Tautomerism

A key feature of the β-dicarbonyl moiety is its existence in a state of equilibrium between the keto and enol tautomeric forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is crucial for the compound's reactivity, as the enol form can act as a nucleophile.

Caption: Keto-enol tautomerism in a β-dicarbonyl compound.

Reactions at the Dicarbonyl Moiety

-

Condensation Reactions: The active methylene group between the two carbonyls is acidic and can be deprotonated to form a stable enolate. This enolate can participate in various condensation reactions, such as the Knoevenagel and Michael reactions, allowing for the introduction of diverse substituents.

-

Cyclization Reactions: The 1,3-dicarbonyl system is a key precursor for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to the formation of isoxazoles. These heterocyclic scaffolds are of significant interest in drug discovery.

Reactions of the Furan Ring

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions, typically at the C5 position. However, the electron-withdrawing nature of the diketoester substituent at the C2 position may deactivate the ring towards electrophilic attack.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Furan Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C5 will be a doublet of doublets, the proton at C3 will be a doublet of doublets, and the proton at C4 will be a triplet.

-

Methylene Protons: A singlet in the region of δ 3.5-4.5 ppm, corresponding to the CH₂ group between the two carbonyls. In the enol form, this signal would be absent, and a vinyl proton signal would appear.

-

Methyl Ester Protons: A sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) corresponding to the ketone and ester carbonyls.

-

Furan Carbons: Four signals in the aromatic region (δ 110-150 ppm).

-

Methylene Carbon: A signal around δ 45-55 ppm.

-

Methyl Ester Carbon: A signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretching: Strong, distinct absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the ketone and ester carbonyl groups.

-

C-O Stretching: Strong absorption bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and the furan ring.

-

C-H Stretching: Signals for aromatic and aliphatic C-H bonds around 2900-3100 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.16 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carbonyl group (-CO), and fragmentation of the furan ring.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester make it a promising candidate for various applications.

Medicinal Chemistry

-

Antimicrobial Agents: Furan derivatives have a well-documented history of antimicrobial activity.[1][4][5] The diketoester moiety can be utilized to synthesize a variety of heterocyclic compounds with potential antibacterial and antifungal properties.

-

Anti-inflammatory Agents: The furan nucleus is present in several compounds with anti-inflammatory properties.[3] The diketoester functionality can serve as a handle for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antitumor Agents: Both furan-containing compounds and diketo esters have been investigated for their anticancer potential.[8][15][16][17] This molecule could serve as a scaffold for the development of new cytotoxic agents.

Materials Science

The reactive nature of the diketoester group makes this compound a potential monomer or cross-linking agent in the synthesis of novel polymers. The furan ring can also be utilized for further functionalization to tailor the properties of the resulting materials.

Safety and Handling

Hazard Identification:

Based on data for similar compounds, 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester should be handled with care. It may be harmful if swallowed, cause skin irritation, and serious eye irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester is a molecule of significant synthetic and potentially biological importance. Its straightforward synthesis via Claisen condensation and the versatile reactivity of its constituent furan and diketoester moieties make it an attractive building block for the creation of a diverse range of more complex molecules. While specific biological data for this compound is currently limited in the public domain, the known activities of related furan derivatives and diketo esters strongly suggest its potential as a scaffold in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to understand and utilize this promising compound in their scientific endeavors.

References

[1] Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research. [2] Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Chemical Reviews. [3] Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. [4] SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (n.d.). International Journal of Research and Analytical Reviews. [5] Overview of Antimicrobial Properties of Furan. (2022). Journal of Chemical and Pharmaceutical Research. [15] Synthesis and cytotoxic and antitumor activity of esters in the 1,2-dihydroxy-1,2-dihydroacronycine series. (1996). Journal of Medicinal Chemistry. An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. (2024). Cancers. [18] 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic... (n.d.). ResearchGate. [8] 2,4-Diketo esters: Crucial intermediates for drug discovery. (2020). European Journal of Medicinal Chemistry. [19] An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. (2024). MDPI. [17] Antitumor properties of 1,3-diketo compounds. (1961). Cancer Chemotherapy Reports. [20] 1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry. Synthesis, characterization and biological evaluations of 2-(4-. (n.d.). Der Pharma Chemica. [11] 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester. (n.d.). Benchchem. [9] 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester. (n.d.). Fluorochem. [6] Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [10] Buy methyl 4-(furan-2-yl)-2,4-dioxobutanoate from JHECHEM CO LTD. (n.d.). ECHEMI. [] CAS 10564-00-8 4-Furan-2-yl-4-oxo-butyric acid. (n.d.). BOC Sciences. [22] Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. (n.d.). Journal of Lipid Research. A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci. [23] Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [13] Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. (n.d.). Chem-Impex. [24] Synthesis and biological activity studies of furan derivatives. (2025). ResearchGate. [25] ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry. [14] Methyl 4-oxobutanoate: properties, applications and safety. (2023). ChemicalBook. [26] GC/MS full scan mass spectrum of the methyl ester of 8-(5-hexylfuran-2-yl). (n.d.). ResearchGate. [27] Furan(110-00-9) 13C NMR spectrum. (n.d.). ChemicalBook. [28] 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839. (n.d.). PubChem. [29] 4-(Furan-2-yl)-2-methylbut-2-enal. (n.d.). PubChem. [30] Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene. (2025). ResearchGate. Figure 1. 1 H NMR spectra of furan diglycidyl ester 1 (a) and bifuran... (n.d.). ResearchGate. [31] Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry. (n.d.). Pharmaceutical and Biomedical Research. [32] The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. IR Spectroscopy of Esters. (n.d.). Vernier Science Education. [12] 4-(4-Bromo-phenyl)-4-oxo-butyric acid methyl ester. (n.d.). Chem-Impex. [33] 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid | C9H10O4 | CID. (n.d.). PubChem. [34] FT-IR spectra for ester 4 (oleic acid ethylene glycol monoester), ester... (n.d.). ResearchGate. [35] 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid | SCBT. (n.d.). Santa Cruz Biotechnology. [36] 4-(furan-2-yl)butanoic acid (C8H10O3). (n.d.). PubChemLite. [37] Butanoic acid, methyl ester. (n.d.). NIST WebBook.

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. ijrti.org [ijrti.org]

- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 8. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. echemi.com [echemi.com]

- 11. 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester | 374063-90-8 | Benchchem [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 15. Synthesis and cytotoxic and antitumor activity of esters in the 1,2-dihydroxy-1,2-dihydroacronycine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antitumor properties of 1,3-diketo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models | MDPI [mdpi.com]

- 20. rsc.org [rsc.org]

- 22. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. rsc.org [rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 28. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 4-(Furan-2-yl)-2-methylbut-2-enal | C9H10O2 | CID 173230289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 32. spectroscopyonline.com [spectroscopyonline.com]

- 33. 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid | C9H10O4 | CID 12346691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. scbt.com [scbt.com]

- 36. PubChemLite - 4-(furan-2-yl)butanoic acid (C8H10O3) [pubchemlite.lcsb.uni.lu]

- 37. Butanoic acid, methyl ester [webbook.nist.gov]

In-Depth Technical Guide: Methyl 4-(furan-2-yl)-2,4-dioxobutanoate

Abstract

This technical guide provides a comprehensive overview of methyl 4-(furan-2-yl)-2,4-dioxobutanoate, a versatile building block in organic synthesis and medicinal chemistry. The furan moiety is a privileged structure, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This guide delves into the synthesis, physicochemical properties, and potential applications of this diketoester, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols, spectroscopic data analysis, and mechanistic insights are provided to equip researchers and scientists with the knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of the Furan Scaffold

The furan ring is a five-membered aromatic heterocycle that serves as a crucial structural component in a vast array of pharmacologically active molecules.[2][4] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, like the phenyl group, often leading to improved metabolic stability, bioavailability, and drug-receptor interactions.[2] The versatility of the furan nucleus has led to its incorporation into drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[2][5][6]

Methyl 4-(furan-2-yl)-2,4-dioxobutanoate, with its combination of a furan ring and a β-diketoester functional group, represents a highly valuable synthon for the construction of more complex molecular architectures. The diketoester moiety is particularly reactive and can participate in a wide range of chemical transformations, making it an ideal starting point for the synthesis of novel heterocyclic compounds with potential therapeutic value.

Synthesis and Purification

The most common and efficient method for the synthesis of methyl 4-(furan-2-yl)-2,4-dioxobutanoate is the Claisen condensation reaction.[7][8] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[7]

Synthetic Pathway: Crossed Claisen Condensation

The synthesis involves a crossed Claisen condensation between methyl 2-furoate and methyl acetate. A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium methoxide (NaOMe) is required to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 2-furoate.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of methyl 4-(furan-2-yl)-2,4-dioxobutanoate.

Detailed Experimental Protocol

Materials:

-

Methyl 2-furoate

-

Methyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added to the flask.

-

Enolate Formation: Methyl acetate (1.2 equivalents) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride in THF at 0 °C. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the methyl acetate enolate.

-

Claisen Condensation: A solution of methyl 2-furoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Reaction Quenching and Workup: The reaction is carefully quenched by the slow addition of 1M hydrochloric acid at 0 °C until the pH is acidic. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[9]

Causality in Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical because sodium hydride and the enolate intermediate are highly reactive with water.

-

Strong Base: A strong base like sodium hydride is necessary to deprotonate the α-carbon of methyl acetate, which has a relatively high pKa. The formation of the stabilized β-keto ester anion drives the reaction to completion.[8]

-

Acidic Workup: The acidic workup neutralizes the basic reaction mixture and protonates the enolate of the product to yield the final diketoester.

-

Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and any side products.

Physicochemical and Spectroscopic Characterization

Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H8O5 | [10] |

| Molecular Weight | 196.16 g/mol | [11] |

| Appearance | Yellow powder | [11] |

| Boiling Point | 314.6 °C at 760 mmHg | [10] |

| Density | 1.328 g/cm³ | [10] |

| Flash Point | 144.1 °C | [10] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized methyl 4-(furan-2-yl)-2,4-dioxobutanoate.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will exhibit characteristic signals for the furan ring protons, the methylene protons, and the methyl ester protons. The diketoester functionality can exist in equilibrium with its enol tautomer, which will be reflected in the spectrum.

-

Furan Protons: Three distinct signals in the aromatic region (typically δ 6.5-7.8 ppm) corresponding to the protons on the furan ring.

-

Methylene Protons: A singlet or a pair of doublets for the CH₂ group, depending on the tautomeric form.

-

Methyl Protons: A sharp singlet around δ 3.8-3.9 ppm for the methyl ester group.

-

Enol Proton: A broad singlet in the downfield region (δ > 10 ppm) if the enol form is present.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule.

-

Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) corresponding to the ketone and ester carbonyls.

-

Furan Carbons: Four signals in the aromatic region (δ 110-150 ppm).

-

Methylene Carbon: A signal around δ 45-55 ppm.

-

Methyl Carbon: A signal around δ 50-55 ppm.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

C=O Stretching: Strong, sharp peaks in the region of 1650-1750 cm⁻¹ corresponding to the ketone and ester carbonyl groups.

-

C-O Stretching: Signals in the 1000-1300 cm⁻¹ region.

-

C-H Stretching: Peaks around 2800-3100 cm⁻¹.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The exact mass should correspond to the calculated value for C9H8O5.[10]

Potential Applications in Drug Discovery

The unique structural features of methyl 4-(furan-2-yl)-2,4-dioxobutanoate make it an attractive starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.

Synthesis of Novel Heterocycles

The diketoester moiety can be readily cyclized with various binucleophiles to form five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines. These scaffolds are prevalent in many approved drugs.

Diagram of Potential Synthetic Transformations

Caption: Potential cyclocondensation reactions to form bioactive heterocycles.

Target-Oriented Synthesis

The furan-containing diketoester can be utilized in the synthesis of targeted inhibitors for various enzymes and receptors implicated in disease. The furan ring can engage in key interactions within a binding pocket, while the rest of the molecule can be elaborated to optimize potency and selectivity. The incorporation of the furan nucleus is a well-established strategy in drug discovery.[4]

Fragment-Based Drug Discovery

As a relatively small and functionalized molecule, methyl 4-(furan-2-yl)-2,4-dioxobutanoate can be used as a fragment in fragment-based drug discovery (FBDD) campaigns. Its ability to be readily modified allows for the rapid exploration of chemical space around an initial fragment hit.

Safety and Handling

Methyl 4-(furan-2-yl)-2,4-dioxobutanoate is expected to be an irritant.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[11]

Conclusion

Methyl 4-(furan-2-yl)-2,4-dioxobutanoate is a valuable and versatile chemical building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Claisen condensation and the reactivity of its diketoester functionality make it an ideal starting point for the creation of diverse and complex molecules. The presence of the furan scaffold, a privileged structure in drug discovery, further enhances its appeal for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications to facilitate its use in research and development.

References

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Nivrutti, N. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 123-134. Retrieved from [Link]

-

Asadi-Samani, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Herbmed Pharmacology, 9(4), 287-295. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Furan-2-yl)-2,4-dioxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

ResearchGate. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. echemi.com [echemi.com]

- 11. 错误页 [amp.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Foreword: Elucidating the Molecular Architecture

Welcome to a comprehensive exploration of the molecular structure of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester. This guide is designed for the discerning scientific professional, offering a deep dive into the synthesis, spectroscopic characterization, and key structural features of this intriguing furan-containing β-diketoester. As a Senior Application Scientist, my objective is to not only present the data but to also provide the rationale behind the analytical methodologies, empowering you to apply these principles in your own research and development endeavors.

The structural elucidation of a molecule is the cornerstone of understanding its reactivity, biological activity, and potential applications. In this guide, we will dissect the architecture of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester, a molecule of interest due to the presence of the versatile furan moiety and the reactive 1,3-dicarbonyl system. This combination of functional groups opens avenues for further synthetic transformations and exploration of its pharmacological potential.

We will begin by examining a robust synthetic route to this compound, followed by a detailed analysis of its expected spectroscopic fingerprint. This includes a thorough interpretation of its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) fragmentation patterns, and Infrared (IR) absorption bands. Finally, we will delve into the critical concept of keto-enol tautomerism, a phenomenon that profoundly influences the chemistry of this and related compounds.

I. Synthesis: A Strategic Approach via Claisen Condensation

The construction of the 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester scaffold is efficiently achieved through a mixed Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, and its application here provides a clear and logical pathway to the target molecule.

Causality of Experimental Choices

The choice of reactants is strategic. 2-Acetylfuran serves as the nucleophilic component after deprotonation at the α-carbon, while dimethyl oxalate acts as the electrophilic partner. A key advantage of using dimethyl oxalate is that it cannot enolize, thus preventing self-condensation and leading to a cleaner reaction profile with a higher yield of the desired product. Sodium methoxide is employed as the base to generate the requisite enolate from 2-acetylfuran. The corresponding methyl ester is targeted by using dimethyl oxalate and sodium methoxide; using diethyl oxalate and sodium ethoxide would yield the ethyl ester.

Experimental Workflow: A Self-Validating System

The following protocol is based on established methodologies for Claisen condensations involving acetylfuran derivatives and dialkyl oxalates.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester.

Step-by-Step Protocol:

-

Preparation of the Alkoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol.

-

Enolate Formation: To this solution, add 2-acetylfuran dropwise at room temperature. The solution will typically develop a color, indicating the formation of the enolate.

-

Condensation Reaction: A solution of dimethyl oxalate in anhydrous methanol is then added slowly to the reaction mixture. The reaction is typically stirred at room temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench and Workup: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess base.

-

Extraction and Isolation: The product is then extracted from the aqueous phase using an appropriate organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester.

II. Spectroscopic Characterization: Deciphering the Molecular Signature

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for this purpose.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester is expected to exhibit distinct signals corresponding to the furan ring protons, the methylene protons, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5' (furan) | ~7.6-7.8 | dd | J ≈ 1.8, 0.8 Hz | 1H |

| H3' (furan) | ~7.2-7.4 | dd | J ≈ 3.6, 0.8 Hz | 1H |

| H4' (furan) | ~6.6-6.8 | dd | J ≈ 3.6, 1.8 Hz | 1H |

| -CH₂- | ~4.0-4.2 | s | - | 2H |

| -OCH₃ | ~3.8-3.9 | s | - | 3H |

Note: The presence of keto-enol tautomers can lead to the appearance of additional signals, particularly for the methylene and enolic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbons are expected to appear significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~160-165 |

| C=O (ketone adjacent to furan) | ~180-185 |

| C=O (ketone adjacent to methylene) | ~190-195 |

| C2' (furan) | ~150-155 |

| C5' (furan) | ~145-150 |

| C3' (furan) | ~115-120 |

| C4' (furan) | ~110-115 |

| -CH₂- | ~45-50 |

| -OCH₃ | ~50-55 |

Diagram of the NMR Assignment Logic

Spectroscopic Characterization of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. Among the vast array of heterocyclic compounds, furan derivatives hold a prominent place due to their diverse biological activities and utility as synthetic intermediates. This technical guide provides an in-depth analysis of the spectroscopic properties of a key furan derivative: 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester .

With the molecular formula C₉H₈O₅ and a molecular weight of 196.16 g/mol , this compound presents a unique combination of functional groups, including a furan ring, a β-diketone system, and a methyl ester.[1] Understanding the interplay of these functionalities through spectroscopic analysis is paramount for its identification, purity assessment, and the prediction of its chemical behavior.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. While experimental spectra for this specific compound are not publicly available, this document presents a detailed analysis based on predicted spectroscopic data, grounded in established principles of organic spectroscopy and data from analogous structures. The protocols and interpretations provided herein are designed to serve as a robust framework for the analysis of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester is expected to exhibit distinct signals corresponding to the protons of the furan ring, the methylene group, and the methyl ester. The predicted chemical shifts (in ppm, relative to TMS) in a deuterochloroform (CDCl₃) solvent are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5' (furan) | 7.60 - 7.70 | Doublet of doublets | J ≈ 1.8, 0.8 Hz |

| H-3' (furan) | 7.20 - 7.30 | Doublet of doublets | J ≈ 3.6, 0.8 Hz |

| H-4' (furan) | 6.55 - 6.65 | Doublet of doublets | J ≈ 3.6, 1.8 Hz |

| CH₂ | 4.10 - 4.20 | Singlet | - |

| OCH₃ | 3.85 - 3.95 | Singlet | - |

Expert Interpretation of the Predicted ¹H NMR Spectrum

The furan ring protons are expected to appear in the aromatic region of the spectrum. The proton at the 5'-position (H-5') is predicted to be the most downfield due to the deshielding effect of the adjacent oxygen atom and the carbonyl group. The protons at the 3' and 4' positions will appear further upfield, with their characteristic coupling patterns allowing for unambiguous assignment. The spin-spin coupling constants between the furan protons are a key diagnostic feature of the furan ring system.[2]

The methylene protons (CH₂) are situated between two carbonyl groups, which strongly withdraw electron density, leading to a significant downfield shift. Due to the likely rapid tautomerism between the keto and enol forms in solution, this signal may appear as a sharp singlet. The methyl ester protons (OCH₃) will also be deshielded by the adjacent carbonyl group and are expected to appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are tabulated below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (keto) | 190 - 195 |

| C=O (ester) | 160 - 165 |

| C-2' (furan) | 150 - 155 |

| C-5' (furan) | 145 - 150 |

| C-3' (furan) | 120 - 125 |

| C-4' (furan) | 110 - 115 |

| OCH₃ | 50 - 55 |

| CH₂ | 45 - 50 |

Expert Interpretation of the Predicted ¹³C NMR Spectrum

The carbon signals of the two carbonyl groups are expected to be the most downfield in the spectrum, with the ketone carbonyl appearing at a higher chemical shift than the ester carbonyl. The carbons of the furan ring will resonate in the aromatic region, with the carbon attached to the oxygen (C-2') and the carbon at the 5'-position being the most downfield. The methylene carbon (CH₂) and the methyl ester carbon (OCH₃) will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.

-

Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Spectrometer Setup : Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.[3]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[5]

-

Data Processing : The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and the chemical shift axis is calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 196 | [C₉H₈O₅]⁺˙ (Molecular Ion) | - |

| 165 | [M - OCH₃]⁺ | ˙OCH₃ |

| 137 | [M - COOCH₃]⁺ | ˙COOCH₃ |

| 95 | [Furan-C=O]⁺ | ˙CH₂COCOOCH₃ |

| 67 | [C₄H₃O]⁺ | CO |

Expert Interpretation of the Predicted Mass Spectrum

The molecular ion peak at m/z 196 would confirm the molecular weight of the compound. A common fragmentation pathway for esters is the loss of the alkoxy group, which would result in a peak at m/z 165 ([M - OCH₃]⁺). [7]Another expected fragmentation is the loss of the entire methoxycarbonyl radical, leading to a fragment at m/z 137. The most stable fragment is often the acylium ion derived from the furan ring, which would give a prominent peak at m/z 95. [8][9]Further fragmentation of the furan ring could lead to smaller ions.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through a GC or LC system.

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI-MS), leading to the formation of a molecular ion and fragment ions.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Conclusion

The comprehensive spectroscopic analysis of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester, as detailed in this guide, provides a critical framework for its unambiguous identification and characterization. The predicted NMR, IR, and MS data, along with the provided experimental protocols and expert interpretations, offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. While based on predictions, this guide establishes a solid foundation for the empirical analysis of this and structurally related compounds, underscoring the synergistic power of modern spectroscopic techniques in advancing chemical research.

References

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Mass Spectrometry - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Schneider, W. G., & Bernstein, H. J. (1956). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 34(11), 1477-1487. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). INTERPRETATION OF IR SPECTRA. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR handout. Retrieved from [Link]

-

ACS Publications. (n.d.). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. METHYL 2,4-DIOXO-4-(2-FURYL)-4-YLBUTANOATE | 374063-90-8 [amp.chemicalbook.com]

- 7. 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid | C9H10O5 | CID 6610805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Compound 4-{[(furan-2-yl)methyl]amino}-4-oxobutanoic acid - Chemdiv [chemdiv.com]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to Furan-Containing Diketoesters: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

Furan-containing diketoesters represent a class of organic molecules where the stable, electron-rich furan ring is coupled with the versatile β-diketoester functional group. This unique combination confers a suite of valuable chemical and biological properties, positioning these scaffolds as privileged structures in medicinal chemistry and materials science. The furan moiety offers metabolic stability and diverse interaction capabilities, often acting as a bioisostere for phenyl rings, while the β-diketoester group provides a powerful metal-chelating pharmacophore essential for inhibiting a range of metalloenzymes. This guide provides an in-depth exploration of the core synthetic strategies used to construct these molecules, delves into their characteristic chemical reactivity, and offers a mechanistic perspective on their applications, with a particular focus on their role as potent enzyme inhibitors in drug development.

Introduction: The Furan-Diketoester Scaffold - A Privileged Motif

In the landscape of modern drug discovery, the strategic combination of distinct pharmacophoric elements is a cornerstone of rational drug design. The furan ring, a five-membered aromatic heterocycle, is a common feature in numerous pharmacologically active compounds.[1] Its inclusion can enhance binding affinity, selectivity, and overall pharmacokinetic profiles.[2] The furan nucleus is found in a wide array of natural products and approved drugs, where it contributes to antibacterial, antiviral, anticancer, and anti-inflammatory activities.[2][3][4][5]

When this versatile heterocycle is functionalized with a β-diketoester moiety, the resulting scaffold gains a powerful new dimension. The 1,3-dicarbonyl system is renowned for its ability to exist in a dynamic equilibrium between keto and enol tautomers. The enol form, stabilized by an intramolecular hydrogen bond, presents a planar, bidentate ligand capable of strongly chelating divalent metal cations such as Mg²⁺ or Mn²⁺. This chelation is the mechanistic linchpin for the inhibition of numerous metalloenzymes, making the β-diketo acid (and its ester precursors) a validated pharmacophore for targeting viral integrases, polymerases, and other phosphotransferase enzymes.[6]

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this important class of molecules, moving from fundamental synthesis to cutting-edge applications.

Core Synthetic Strategies: Building the Furan-Diketoester Framework